

An In-depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-fluorocinnamic acid

Cat. No.: B1310187

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the core properties and applications of **3-chloro-2-fluorocinnamic acid**. It moves beyond a simple data sheet to provide in-depth scientific context, causality behind experimental methodologies, and a framework for its practical application.

Executive Summary & Introduction

3-Chloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic acid. The strategic placement of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic and conformational properties, making it a valuable building block in medicinal chemistry and materials science.^[1] The presence and position of these halogens can significantly influence molecular lipophilicity, metabolic stability, and binding interactions with biological targets.

This document provides a detailed overview of its fundamental properties, a robust protocol for its synthesis, predicted spectroscopic characteristics for its identification, and essential safety and handling guidelines. The insights herein are designed to empower researchers to effectively utilize this compound in their discovery and development workflows.

Physicochemical & Core Chemical Properties

The foundational properties of a compound are critical for its application, dictating everything from reaction conditions to formulation. The properties of **3-chloro-2-fluorocinnamic acid** are

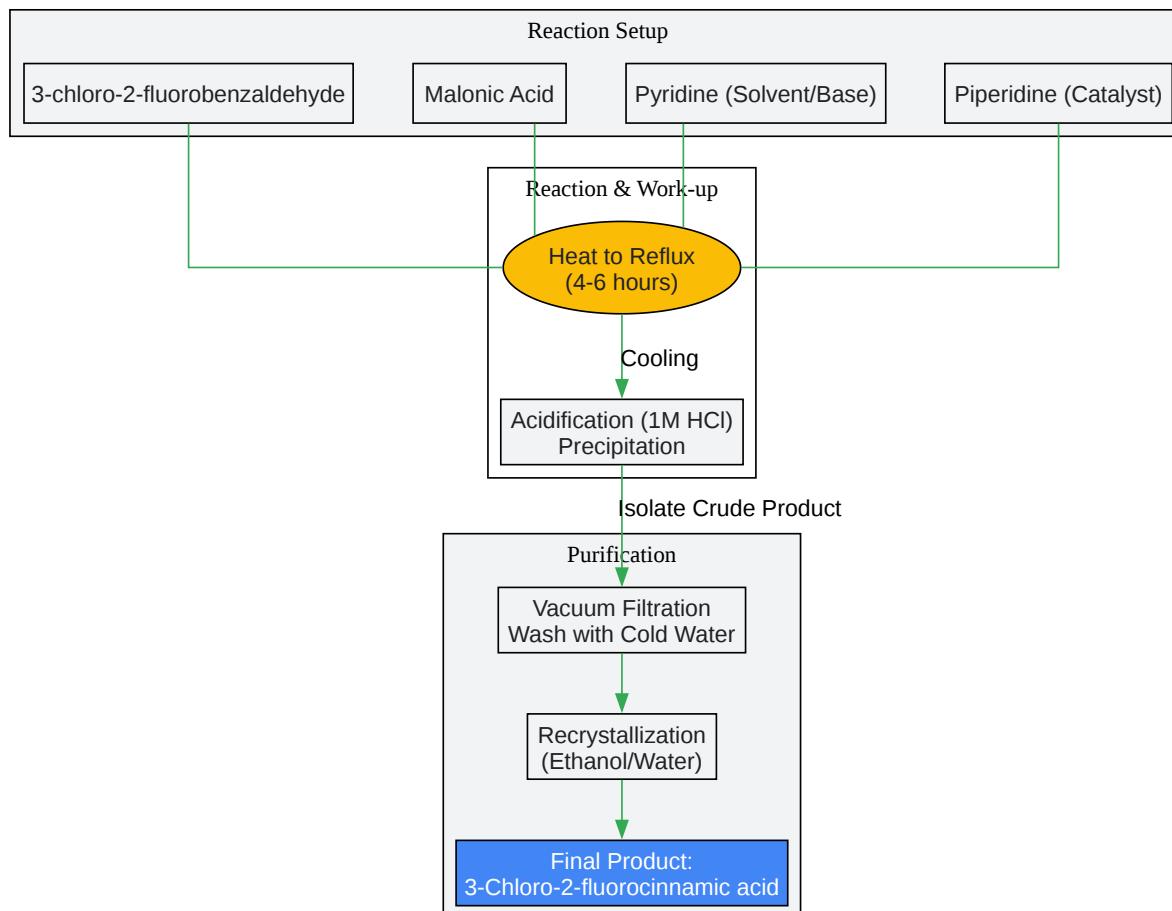
summarized in the table below.

Property	Value	Source(s)
CAS Number	695187-15-6	[1]
Molecular Formula	C ₉ H ₆ ClFO ₂	[1] [2]
Molecular Weight	200.59 g/mol	[1] [2]
Appearance	White to off-white crystalline powder (Predicted)	General knowledge
Purity	≥97% (Typical commercial grade)	[1]
Storage	Room temperature, sealed, dry conditions	[1]

Note: Experimental data on properties such as melting point and solubility are not readily available in published literature. These would need to be determined empirically.

Synthesis Protocol: Knoevenagel Condensation

The most direct and widely adopted method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.


Expertise & Causality: This method is preferred for its high efficiency and stereoselectivity, typically yielding the more stable (E)-isomer (trans-isomer). The choice of a weak base like pyridine or piperidine is crucial; it acts as both a base to deprotonate malonic acid and as a nucleophilic catalyst. The subsequent decarboxylation is driven by heat.

Detailed Step-by-Step Methodology

- Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) in a suitable solvent like ethanol.

- Reaction: Add a catalytic amount of piperidine (0.1 eq) to the mixture. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Acidify the mixture by slowly adding 1M hydrochloric acid (HCl) until the pH is ~2. This will cause the product to precipitate.
- Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove residual salts and pyridine hydrochloride.
- Final Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure **3-chloro-2-fluorocinnamic acid**. Dry the final product under vacuum.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation workflow for synthesis.

Predicted Spectroscopic Profile for Structural Elucidation

As experimental spectra for **3-chloro-2-fluorocinnamic acid** are not publicly available, this section provides a predicted profile based on established spectroscopic principles. This serves as a self-validating system for researchers who synthesize this compound.

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 400 MHz)

- -COOH Proton: A very broad singlet expected far downfield, typically >12 ppm.
- Alkene Protons (-CH=CH-): Two doublets are expected for the vinylic protons. Due to the trans configuration, a large coupling constant ($J \approx 16$ Hz) is anticipated.
 - The proton alpha to the carbonyl (C=O) group will likely appear around 6.5-6.8 ppm.
 - The proton beta to the carbonyl, adjacent to the aromatic ring, will be further downfield, around 7.6-7.8 ppm.
- Aromatic Protons: The 3-chloro-2-fluorophenyl group will present a complex multiplet pattern between 7.2-7.8 ppm, corresponding to the three aromatic protons. The specific splitting will depend on the coupling constants between the protons and with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 100 MHz)

- Carbonyl Carbon (-COOH): Expected around 167-170 ppm.
- Alkene Carbons (-CH=CH-): Two signals expected between 118-145 ppm. The carbon beta to the carbonyl will be further downfield.
- Aromatic Carbons: Six distinct signals are expected.
 - The carbon bearing the fluorine (C-F) will show a large one-bond coupling (${}^1\text{J}_{\text{CF}} \approx 240$ -260 Hz) and appear around 155-160 ppm.

- The carbon bearing the chlorine (C-Cl) is expected around 130-135 ppm.
- Other aromatic carbons will appear in the 120-135 ppm range, with smaller C-F couplings influencing their splitting.

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch (Carboxylic Acid): A very broad and strong band from ~2500 to 3300 cm^{-1} .
- C=O Stretch (Conjugated Carboxylic Acid): A strong, sharp absorption around 1680-1700 cm^{-1} .
- C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm^{-1} .
- C-F Stretch: A strong band in the fingerprint region, typically 1100-1300 cm^{-1} .
- C-Cl Stretch: A medium to strong band around 700-800 cm^{-1} .

Applications in Research & Drug Development

Substituted cinnamic acids are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Pharmaceutical Intermediate: The primary application of **3-chloro-2-fluorocinnamic acid** is as a specialized building block.^[1] It can be used to synthesize more complex molecules where the specific halogenation pattern is required to achieve desired potency, selectivity, or pharmacokinetic properties.
- Enzyme Inhibitors & Receptor Modulators: The acrylic acid moiety can act as a Michael acceptor or a hydrogen bond donor/acceptor, while the substituted phenyl ring can engage in hydrophobic, halogen bonding, and pi-stacking interactions within protein active sites.^[1]
- Reaction Mechanism Studies: The presence of two different halogens at specific positions makes it a useful substrate for studying the effects of electronic withdrawing and steric hindrance on chemical reactions.^[1]

Safety, Handling, & Toxicology

While a specific Material Safety Data Sheet (MSDS) for **3-chloro-2-fluorocinnamic acid** is not widely available, data from closely related analogues, such as 3-chloro-2-fluorobenzoic acid and 4-chloro-2-fluorocinnamic acid, can be used to infer its likely hazard profile.[\[3\]](#)[\[4\]](#)

- Hazard Classification (Predicted):
 - Causes skin irritation (H315).[\[3\]](#)[\[4\]](#)
 - Causes serious eye irritation (H319).[\[3\]](#)[\[4\]](#)
 - May cause respiratory irritation (H335).[\[3\]](#)[\[4\]](#)
- Handling Protocols:
 - Use only in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
 - Avoid creating and inhaling dust.
 - Wash hands thoroughly after handling.
- First Aid Measures:
 - Skin Contact: Wash off with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting.
 - In all cases of significant exposure or if symptoms persist, seek immediate medical advice.
[\[3\]](#)

References

- MySkinRecipes. (n.d.). **3-Chloro-2-fluorocinnamic acid**. Retrieved from [[Link](#)]
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Chloro-2-fluorocinnamic acid. Retrieved from [[Link](#)]
- Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. *Medicinal Chemistry*, 9(5), 633-641. (Note: General reference for cinnamic acid activity, not the specific compound).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chloro-2-fluorocinnamic acid [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310187#3-chloro-2-fluorocinnamic-acid-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com